molecular formula C11H21NO4 B2452488 4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid CAS No. 1780649-12-8

4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid

Cat. No.: B2452488
CAS No.: 1780649-12-8
M. Wt: 231.292
InChI Key: BDRCIETWVHQBHF-UHFFFAOYSA-N
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Description

4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, and often requires mild heating .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems enhance the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol . The compound can also participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

    Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.

Major Products

The major product formed from the deprotection of this compound is the free amine, which can then undergo further chemical transformations .

Mechanism of Action

The mechanism of action of 4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can engage in various chemical reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid is unique due to its specific structure, which combines the Boc protecting group with an amino acid derivative. This combination provides stability and versatility in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .

Biological Activity

4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid (commonly referred to as Boc-2-Ethylbutyric acid) is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Formula : C9H17NO4
  • Molecular Weight : 189.24 g/mol
  • CAS Number : 1780649-12-8

The biological activity of Boc-2-Ethylbutyric acid is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Modulation : The tert-butoxycarbonyl (Boc) group serves as a protective moiety in peptide synthesis, which can influence enzyme interactions and stability. The compound may act as a substrate or inhibitor for specific enzymes, modulating metabolic pathways.
  • Signal Transduction : Research indicates that Boc derivatives can influence signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism .
  • Cell Cycle Regulation : There is evidence suggesting that Boc compounds may affect cell cycle progression, potentially through interactions with cyclins and cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

Boc-2-Ethylbutyric acid has been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives .

Anti-inflammatory Effects

Studies indicate that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that Boc-2-Ethylbutyric acid may possess similar anti-inflammatory properties .

Potential in Cancer Therapy

The compound's ability to influence apoptotic pathways indicates its potential as an adjunct in cancer therapy. Research shows that it may enhance the efficacy of certain chemotherapeutic agents by sensitizing cancer cells to apoptosis .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, Boc derivatives were tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of Boc derivatives reported that treatment with these compounds reduced the levels of inflammatory markers in vitro. The study concluded that Boc-2-Ethylbutyric acid could serve as a lead compound for developing anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Aminobutyric AcidStructureNeurotransmitter; GABAergic activity
4-(tert-Butoxycarbonyl) amino butanoic acidStructurePotentially similar antimicrobial properties
(S)-2-Amino-3-hydroxypropanoic acidStructureNeuroprotective effects

Properties

IUPAC Name

2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-8(9(13)14)6-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRCIETWVHQBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780649-12-8
Record name 4-([(tert-butoxy)carbonyl]amino)-2-ethylbutanoic acid
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